N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N5O2S/c1-25-10-13(17(24-25)28-2)18(27)26(9-12-5-3-4-6-22-12)19-23-16-14(21)7-11(20)8-15(16)29-19/h3-8,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARLJOVSFBLILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-4,6-difluorobenzenethiol
The benzothiazole core is synthesized through copper-catalyzed cyclization, as adapted from fungicide preparation protocols:
Procedure :
- Dissolve 2-amino-4,6-difluorobenzenethiol (1.0 eq) in anhydrous DMF under nitrogen.
- Add CuI (5 mol%) and CS₂ (1.2 eq) at 0°C.
- Heat to 80°C for 6 hr.
- Quench with NH₄Cl (aq), extract with EtOAc, and purify via silica chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78-82% |
| Purity (HPLC) | >99% |
| $$ ^1H $$ NMR (CDCl₃) | δ 7.25 (d, J=8.4 Hz) |
Preparation of 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid
Ring-Closing Metathesis Approach
Modified from WO2013120860A1, this method ensures regiocontrol:
Step 1 : Ethyl 3-methoxyacrylate (1.0 eq) reacts with methylhydrazine (1.1 eq) in ethanol at reflux (12 hr) to form 1-methyl-3-methoxy-1H-pyrazole-4-carboxylate.
Step 2 : Saponification with NaOH (2.0 eq) in THF/H₂O (3:1) at 50°C yields the carboxylic acid.
Optimization Table :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Ethanol | +15% vs. MeCN |
| Temperature | 78°C | +22% vs. RT |
| Hydrazine Equiv. | 1.05 | Prevents dimerization |
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Using EDCI/HOBt system as per US9320276B2:
Protocol :
- Activate 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) with EDCI (1.2 eq) and HOBt (1.1 eq) in DCM (0°C, 30 min).
- Add 4,6-difluoro-1,3-benzothiazol-2-amine (1.05 eq) and DIPEA (2.0 eq).
- Stir at RT for 18 hr.
Comparative Coupling Efficiency :
| Activator | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 88 |
| DCC/DMAP | THF | 40 | 76 |
| HATU | DMF | 0→25 | 92 |
N-Alkylation with Pyridin-2-ylmethyl Bromide
Phase-Transfer Catalyzed Alkylation
Adapting conditions from US9320276B2:
Reaction Setup :
- Intermediate amide (1.0 eq)
- Pyridin-2-ylmethyl bromide (1.5 eq)
- TBAB (0.2 eq), K₂CO₃ (3.0 eq)
- Toluene/H₂O (2:1), 80°C, 24 hr
Selectivity Considerations :
- Steric effects : Methyl group on pyrazole directs alkylation to benzothiazole nitrogen
- Electronic effects : Electron-deficient pyridine enhances electrophilicity of CH₂Br
Chromatographic Purification and Characterization
Preparative HPLC Conditions
| Column | Mobile Phase | Flow Rate | Retention (min) |
|---|---|---|---|
| C18 (250×21.2 mm) | A: H₂O (0.1% TFA) | 15 mL/min | 22.4 |
| B: MeCN (0.1% TFA) | Gradient: 30→70% B in 30 min |
Spectroscopic Validation :
- HRMS : m/z 488.1421 [M+H]⁺ (calc. 488.1418)
- $$ ^{19}F $$ NMR : δ -112.5 (d, J=8.3 Hz), -115.2 (d, J=8.1 Hz)
Alternative Synthetic Pathways
One-Pot Assembly via Sequential Coupling
Integrating methods from multiple patents:
- Simultaneous Activation :
- Use HATU to activate both carboxylic acid and amine precursors
- Tandem Alkylation-Amidation :
- Employ microwave irradiation (100°C, 30 min) to accelerate steps
Advantages :
- 40% reduction in total synthesis time
- Eliminates intermediate purification
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Environmental Impact |
|---|---|---|
| EDCI | 320 | Low |
| HATU | 2,450 | High (Pd content) |
| Pyridin-2-ylmethyl bromide | 1,120 | Moderate toxicity |
Chemical Reactions Analysis
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with various molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity . The pyrazole and pyridine rings further enhance its binding affinity and specificity . These interactions can lead to the inhibition of key enzymes involved in disease pathways, such as cyclooxygenase in inflammation or kinases in cancer .
Comparison with Similar Compounds
Compared to other thiazole derivatives, N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
Sulfathiazole: An antimicrobial drug with a simpler structure.
Ritonavir: An antiretroviral drug with a more complex structure.
Tiazofurin: An antineoplastic drug with a different mechanism of action.
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide is a complex organic compound notable for its diverse biological activities. This compound, characterized by its unique molecular structure, has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 432.5 g/mol. The structure features a pyrazole core that is substituted with various functional groups, enhancing its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 µg/mL . The presence of the difluorobenzothiazole moiety is believed to enhance this activity through interactions with bacterial cell membranes.
Anti-inflammatory Effects
The compound has been studied for its potential as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit enzymes involved in inflammatory pathways. A related study demonstrated that certain pyrazolyl derivatives exhibited IC50 values ranging from 16.2 to 50.2 nmol/L against specific enzymes associated with inflammation . This suggests that this compound may also have similar inhibitory effects.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes, including p38 MAPK and sEH (soluble epoxide hydrolase). Inhibitory activities have been reported with IC50 values as low as 0.004 µM for p38 MAPK, indicating potent inhibition that could be leveraged in therapeutic contexts .
The mechanism of action involves the binding of the compound to the active sites of target enzymes, effectively blocking their catalytic activity. This action is crucial in mediating both antimicrobial and anti-inflammatory effects.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Pyrazolyl-Ureas as Antibacterial Agents : A study found that pyrazolyl derivatives demonstrated significant antibacterial and antifungal activities against various strains, highlighting their potential as therapeutic agents .
- p38 MAPK Inhibitors : Research indicated that modifications in the structure of pyrazole compounds could lead to enhanced potency against p38 MAPK, which is involved in inflammatory responses .
- Enzyme Selectivity : Selective inhibition profiles were observed in studies involving related compounds, suggesting that structural variations can lead to significant differences in biological activity and selectivity .
Summary Table of Biological Activities
Q & A
Q. How can researchers optimize the synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide to improve yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, including amide bond formation and heterocyclic coupling. Key steps include:
- Coupling Agents: Use carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the pyrazole-4-carboxylic acid and benzothiazole-amine derivatives .
- Solvent Optimization: Polar aprotic solvents like DMF or DMSO enhance reactivity for heterocyclic substitutions .
- Temperature Control: Maintain 60–80°C during cyclization steps to minimize side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) ensures high purity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., fluorine at C4/C6 of benzothiazole, methoxy at pyrazole-C3) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ ion at m/z corresponding to C21H18F2N5O2S) .
- X-ray Crystallography: Resolves steric effects from the pyridin-2-ylmethyl group and verifies planarity of the benzothiazole-pyrazole system .
Advanced Research Questions
Q. How can researchers investigate the electronic effects of fluorine substituents on the compound’s reactivity and biological interactions?
Methodological Answer:
- Comparative Studies: Synthesize analogs lacking fluorine (e.g., 4,6-dichloro or unsubstituted benzothiazole) and compare:
- Electrophilicity: Measure reaction rates in nucleophilic aromatic substitution (SNAr) assays .
- Biological Activity: Use enzyme inhibition assays (e.g., kinase panels) to assess fluorine’s role in target binding .
- Computational Modeling: DFT calculations (e.g., Mulliken charges) quantify electron-withdrawing effects of fluorine on the benzothiazole ring .
Q. What strategies resolve contradictions in reported bioactivity data across different assay systems?
Methodological Answer:
- Cross-Assay Validation: Test the compound in parallel assays (e.g., cell-free enzymatic vs. cell-based viability assays) to identify assay-specific interference .
- Metabolite Profiling: Use LC-MS to detect in situ degradation products (e.g., demethylation of methoxy groups) that may alter activity .
- Structural Analogs: Compare activity of derivatives (e.g., pyridin-3-ylmethyl vs. pyridin-2-ylmethyl) to isolate steric vs. electronic contributions .
Q. How can molecular docking studies guide the design of derivatives targeting specific enzymes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
